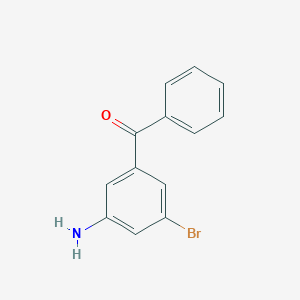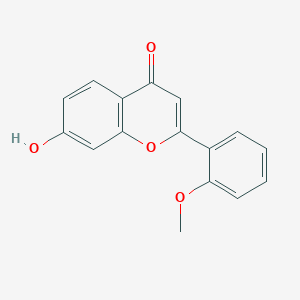
7-Hydroxy-2'-methoxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-2’-methoxyflavone is a naturally occurring flavonoid compound found in various plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has garnered interest due to its potential therapeutic applications and its role in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2’-methoxyflavone typically involves the cyclization of appropriate chalcone precursors. One common method is the Claisen-Schmidt condensation reaction between 2-hydroxyacetophenone and 2-methoxybenzaldehyde in the presence of a base such as potassium hydroxide in ethanol. The resulting chalcone undergoes cyclization to form the flavone structure .
Industrial Production Methods: Industrial production of 7-Hydroxy-2’-methoxyflavone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and supercritical fluid extraction methods to isolate and purify the compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxy-2’-methoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone to flavanone derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the flavone structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as halogens and nitrating agents are used for electrophilic substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated, methoxylated, and halogenated flavone derivatives .
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of more complex flavonoid derivatives.
Biology: The compound exhibits significant antioxidant activity, protecting cells from oxidative stress.
Industry: It is used in the formulation of dietary supplements and cosmetics due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 7-Hydroxy-2’-methoxyflavone involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Apoptosis Induction: It triggers mitochondrial-mediated apoptosis by generating reactive oxygen species, leading to the activation of caspases and the downregulation of anti-apoptotic proteins.
Anti-inflammatory Effects: The compound inhibits the NF-κB pathway, reducing the production of pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
5-Hydroxy-7-methoxyflavone: Known for its anticancer properties and similar antioxidant activities.
7-Hydroxy-4’-methoxyflavone: Exhibits anti-inflammatory and anticancer activities.
2’-Methoxyflavone: Shares structural similarities but differs in its biological activities.
Uniqueness: 7-Hydroxy-2’-methoxyflavone stands out due to its specific hydroxyl and methoxy substitution pattern, which contributes to its unique biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
77298-65-8 |
|---|---|
Formule moléculaire |
C16H12O4 |
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
7-hydroxy-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O4/c1-19-14-5-3-2-4-12(14)16-9-13(18)11-7-6-10(17)8-15(11)20-16/h2-9,17H,1H3 |
Clé InChI |
PFEQKIBOPJQNBI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


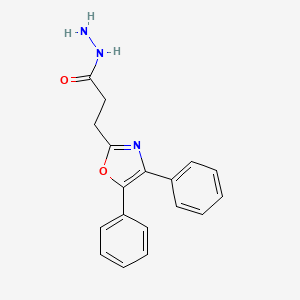
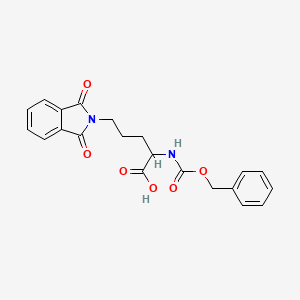
![3-(Cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;dihydrate;hydrochloride](/img/structure/B13898716.png)
![Ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate](/img/structure/B13898730.png)
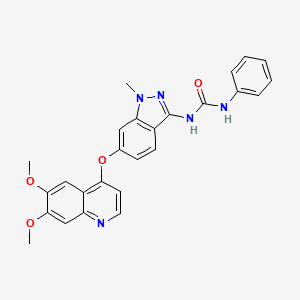


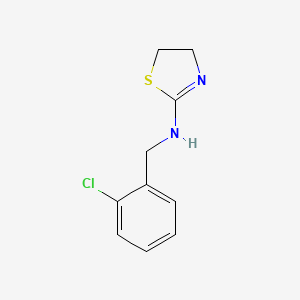

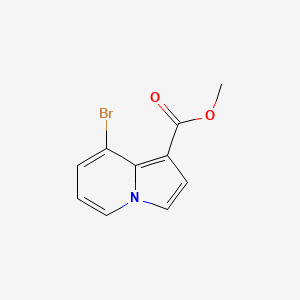
![8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13898785.png)
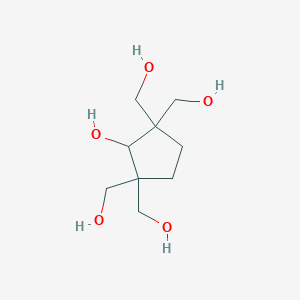
![2-Chloro-4-(1-propan-2-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13898794.png)
